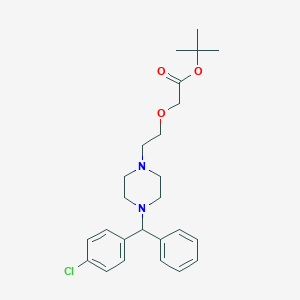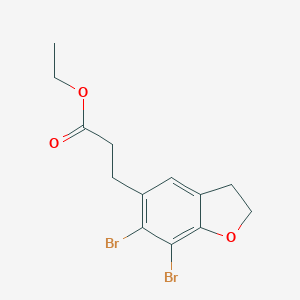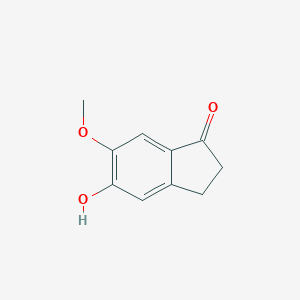
tert-Butyl Cetirizine
Übersicht
Beschreibung
tert-Butyl Cetirizine is a derivative of Cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine itself is a selective Histamine-1 antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound retains the antihistamine properties of Cetirizine but has been modified to include a tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl Cetirizine typically involves the modification of Cetirizine. One common method includes the reaction of Cetirizine with tert-butyl hydroperoxide under specific conditions to introduce the tert-butyl group . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
tert-Butyl Cetirizine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
tert-Butyl Cetirizine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of tert-butyl groups on the pharmacokinetics and pharmacodynamics of antihistamines.
Biology: Researchers use this compound to investigate the biological pathways involved in allergic reactions and the role of histamine in these processes.
Medicine: It is studied for its potential use in treating allergic conditions with possibly improved efficacy or reduced side effects compared to Cetirizine.
Wirkmechanismus
The mechanism of action of tert-Butyl Cetirizine is similar to that of Cetirizine. It works by selectively inhibiting peripheral Histamine-1 receptors, thereby blocking the action of histamine and preventing allergic symptoms such as sneezing, itching, and runny nose . The tert-butyl group may influence the compound’s ability to cross cell membranes and its overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl Cetirizine can be compared to other second-generation antihistamines such as:
Levocetirizine: The levorotary enantiomer of Cetirizine, known for its higher potency.
Loratadine: Another second-generation antihistamine with a similar mechanism of action but different pharmacokinetic properties.
Fexofenadine: Known for its minimal sedative effects and high selectivity for Histamine-1 receptors.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can alter its pharmacokinetic profile and potentially improve its therapeutic efficacy .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432727 | |
| Record name | tert-Butyl Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335017-46-4 | |
| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)







